molecular formula C11H17N2O5- B12564607 [3-(2-tert-Butoxy-2-oxoethyl)-2-oxoimidazolidin-1-yl]acetate CAS No. 291778-29-5

[3-(2-tert-Butoxy-2-oxoethyl)-2-oxoimidazolidin-1-yl]acetate

Cat. No.: B12564607
CAS No.: 291778-29-5
M. Wt: 257.26 g/mol
InChI Key: HUCDVVXSDARTFO-UHFFFAOYSA-M
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Description

[3-(2-tert-Butoxy-2-oxoethyl)-2-oxoimidazolidin-1-yl]acetate: is a synthetic organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of an imidazolidinone ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-tert-Butoxy-2-oxoethyl)-2-oxoimidazolidin-1-yl]acetate typically involves the reaction of imidazolidinone derivatives with tert-butyl acetoacetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[3-(2-tert-Butoxy-2-oxoethyl)-2-oxoimidazolidin-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol or amine derivatives.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol or amine derivatives. Substitution reactions can result in a variety of functionalized imidazolidinone compounds.

Scientific Research Applications

[3-(2-tert-Butoxy-2-oxoethyl)-2-oxoimidazolidin-1-yl]acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of [3-(2-tert-Butoxy-2-oxoethyl)-2-oxoimidazolidin-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(2-tert-Butoxy-2-oxoethyl)-2-oxoimidazolidin-1-yl]acetate is unique due to its specific structural features, such as the imidazolidinone ring and the tert-butoxy group. These features confer distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

291778-29-5

Molecular Formula

C11H17N2O5-

Molecular Weight

257.26 g/mol

IUPAC Name

2-[3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxoimidazolidin-1-yl]acetate

InChI

InChI=1S/C11H18N2O5/c1-11(2,3)18-9(16)7-13-5-4-12(10(13)17)6-8(14)15/h4-7H2,1-3H3,(H,14,15)/p-1

InChI Key

HUCDVVXSDARTFO-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)CN1CCN(C1=O)CC(=O)[O-]

Origin of Product

United States

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